Spiramycin
Overview
Description
Synthesis Analysis
The biosynthesis of spiramycin involves a type I polyketide synthase that synthesizes the platenolide backbone. This is followed by the successive attachment of three deoxyhexoses to the macrolactone ring. The role of three glycosyltransferases in adding these sugars has been elucidated through gene deletion and complementation experiments, highlighting the sequential addition of mycaminose, forosamine, and mycarose to the macrolactone ring. Additionally, auxiliary proteins interact with these glycosyltransferases, indicating a complex interplay in the assembly of spiramycin's glycosidic structures (Nguyen et al., 2010).
Molecular Structure Analysis
Spiramycin is characterized by its macrolide structure, consisting of a large lactone ring with attached sugar moieties. The molecular structure's complexity is attributed to the various biosynthetic modifications, including glycosylation and post-PKS tailoring steps. These modifications are crucial for the antibiotic's function, as they contribute to its binding affinity and antibacterial activity. The structural elucidation of spiramycin and its biosynthetic intermediates provides insight into the molecular basis of its antibacterial properties.
Chemical Reactions and Properties
Spiramycin undergoes several chemical reactions during its biosynthesis, including glycosylation, oxidation, reduction, and acylation. For example, Srm13, a cytochrome P450 enzyme, catalyzes the oxidation of the C-19 methyl group into a formyl group, and Srm26 is involved in the reduction of the C-9 keto group. These post-PKS tailoring reactions are essential for the formation of spiramycin's active structure, indicating the antibiotic's complex biosynthetic pathway (Nguyen et al., 2013).
Scientific Research Applications
Antimicrobial Spectrum and In-Vivo Activity
Spiramycin has been studied for its antimicrobial properties, with research indicating its activity against common pathogenic bacteria such as staphylococci, streptococci, and pneumococci. Interestingly, despite higher minimum inhibitory concentrations (MICs) for these bacteria compared to erythromycin, spiramycin demonstrates equal or greater effectiveness in experimental models. Its efficacy extends to treating respiratory tract infections by covering a broad spectrum of agents, including Neisseria, Legionella, Mycoplasma, Chlamydia, and Toxoplasma spp. This phenomenon, known as the 'spiramycin paradox,' highlights the discrepancy between its modest in-vitro activity and excellent in-vivo performance, attributed to high tissue and intracellular concentrations and the slow recovery of bacteria exposed to spiramycin (Chabbert, 1988).
Degradation Kinetics
The degradation kinetics of spiramycin in acid and alkaline solutions have been explored to understand its physical and chemical stability. Studies reveal that spiramycin is stable in a pH range of 4.0 to 10.0, with significant degradation occurring outside this range, particularly at pH < 2.8 and pH > 12.8. This research is crucial for optimizing the drug's yield and understanding its behavior in various physiological conditions (Feng et al., 1997).
Toxoplasmosis Treatment
Spiramycin has been evaluated for its effectiveness in preventing and treating congenital toxoplasmosis. Although it is considered safe and concentrates in the placenta, potentially reducing the risk of materno-fetal transmission by 60%, it does not affect an already infected fetus in current dosages. Research suggests a combination of spiramycin with other treatments may be more effective for infected neonates, emphasizing the need for further study to optimize treatment regimens (Stray-Pedersen, 1992).
Synergistic Combinations Against Anaerobic Bacteria
Spiramycin has been part of studies investigating synergistic combinations of antimicrobial agents against anaerobic bacteria. Such combinations, including spiramycin with metronidazole or gentamicin, have shown effectiveness, particularly against Bacteroides species. This research is significant for clinical use in treating serious anaerobic infections (Brook, 1987).
Dental Plaque Control
Investigations into spiramycin's role in dental health have highlighted its potential alongside other antibiotics like kanamycin and vancomycin for treating severe gingival and periodontal diseases. Its accumulation in gingival fluid, as compared to serum, suggests spiramycin could be an effective agent in oral health management (Johnson & Rozanis, 1979).
Safety And Hazards
properties
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26?,27?,28?,29+,30?,31-,32+,34?,35?,36?,37?,38?,39+,40+,41?,42?,43?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOXUHEUCPTEW-JMRHEKERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H74N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Soluble in most organic solvents | |
Record name | SPIRAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Spiramycin | |
Color/Form |
Amorphous | |
CAS RN |
8025-81-8 | |
Record name | Spiramycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIRAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.